3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18N4O5 and its molecular weight is 418.409. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
Pyranopyrimidine derivatives, including structures similar to 3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, are significant precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These compounds are synthesized using diversified hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. The synthetic pathways employed are extensive and the review by Parmar, Vala, and Patel (2023) covers all these methods highlighting the importance of these scaffolds in developing lead molecules for further research (Parmar, Vala, & Patel, 2023).
Biological and Pharmacological Activities
The pyrimidine core, as found in this compound, is known for its wide range of pharmacological activities. Pyrimidine derivatives have shown potential in various domains such as antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. Chiriapkin (2022) discusses these substances and their structure-activity relationship, emphasizing the potential of the pyrimidine core as a scaffold for new biologically active compounds development (Chiriapkin, 2022).
Structure–Activity Relationships (SARs)
Rashid et al. (2021) provide an extensive review of the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidine derivatives. This study underlines the significance of pyrimidine compounds in exhibiting various pharmacological effects and the necessity to understand the SARs for designing novel analogs with enhanced activities and reduced toxicity (Rashid et al., 2021).
Catalytic Synthesis
Further emphasizing the role in synthetic chemistry, studies have detailed the synthesis of various pyrimidine derivatives starting from compounds like barbituric acid, with a focus on catalytic methods and the resulting biological activities of these synthesized compounds (Nandha kumar et al., 2001).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde with 3-nitrobenzylamine to form the corresponding imine. The imine is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "3-nitrobenzylamine", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 3-nitrobenzylamine in the presence of a catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Step 3: Purification of the final product by recrystallization or chromatography." ] } | |
CAS No. |
902965-73-5 |
Molecular Formula |
C22H18N4O5 |
Molecular Weight |
418.409 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[(3-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18N4O5/c1-31-18-9-7-15(8-10-18)13-25-21(27)19-6-3-11-23-20(19)24(22(25)28)14-16-4-2-5-17(12-16)26(29)30/h2-12H,13-14H2,1H3 |
InChI Key |
AVRKCIVYCOZJEK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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